molecular formula C14H28N2O2 B6117904 2-[1-Cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol

2-[1-Cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol

Cat. No.: B6117904
M. Wt: 256.38 g/mol
InChI Key: ULZDGWBGRGQUSO-UHFFFAOYSA-N
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Description

2-[1-Cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol is an organic compound with a complex structure that includes a cyclohexyl group, a piperazine ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol typically involves the reaction of cyclohexylamine with 2-chloroethanol in the presence of a base to form the intermediate 2-(cyclohexylamino)ethanol. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-Cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-[1-Cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-Cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperazine ring can interact with various binding sites. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A commonly used buffer in biological research.

    N,N’-Bis(2-hydroxyethyl)piperazine: Used in the synthesis of various chemical compounds.

Uniqueness

2-[1-Cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct from other piperazine derivatives and can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-[1-cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c17-10-6-14-12-15(9-11-18)7-8-16(14)13-4-2-1-3-5-13/h13-14,17-18H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZDGWBGRGQUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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